molecular formula C19H34OSi B14168817 {[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane CAS No. 926656-85-1

{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane

Cat. No.: B14168817
CAS No.: 926656-85-1
M. Wt: 306.6 g/mol
InChI Key: VJCMWCPHFICGBY-UHFFFAOYSA-N
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Description

{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with two 3-methylbut-2-en-1-yl groups and an oxy(trimethyl)silane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane typically involves multiple steps. One common approach is the alkylation of 2,6-dihydroxycyclohexene with 3-methylbut-2-en-1-yl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of {[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes such as enzyme inhibition and receptor binding. The presence of the trimethylsilyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane is unique due to its combination of a cyclohexene ring with multiple 3-methylbut-2-en-1-yl groups and a trimethylsilyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

926656-85-1

Molecular Formula

C19H34OSi

Molecular Weight

306.6 g/mol

IUPAC Name

[2,6-bis(3-methylbut-2-enyl)cyclohexen-1-yl]oxy-trimethylsilane

InChI

InChI=1S/C19H34OSi/c1-15(2)11-13-17-9-8-10-18(14-12-16(3)4)19(17)20-21(5,6)7/h11-12,17H,8-10,13-14H2,1-7H3

InChI Key

VJCMWCPHFICGBY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1CCCC(=C1O[Si](C)(C)C)CC=C(C)C)C

Origin of Product

United States

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